(7H-Purin-6-YL)methanamine

Antiviral drug discovery Acyclic nucleoside phosphonates Herpesvirus inhibition

(7H-Purin-6-YL)methanamine, also indexed as 6-(aminomethyl)purine or 9H-Purine-6-methanamine, is a C6-functionalized purine base with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol. This compound is a homolog of the natural nucleobase adenine, where the exocyclic C6 amino group is extended by a methylene spacer, resulting in increased amine basicity.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 98141-15-2
Cat. No. B11924060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7H-Purin-6-YL)methanamine
CAS98141-15-2
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CN
InChIInChI=1S/C6H7N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1,7H2,(H,8,9,10,11)
InChIKeyFELHYNZKVDMRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purin-6-YL)methanamine (CAS 98141-15-2) Procurement Guide: Core Properties and Research-Grade Specifications


(7H-Purin-6-YL)methanamine, also indexed as 6-(aminomethyl)purine or 9H-Purine-6-methanamine, is a C6-functionalized purine base with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . This compound is a homolog of the natural nucleobase adenine, where the exocyclic C6 amino group is extended by a methylene spacer, resulting in increased amine basicity [1]. It serves as a critical synthetic intermediate for constructing acyclic nucleoside phosphonates (ANPs) and 6-substituted purine nucleosides with demonstrated antiviral and cytostatic activities [2]. The free base is known for its inherent chemical instability, typically requiring isolation as an N-acyl derivative or prompt use in downstream reactions, which directly impacts procurement decisions regarding purity specifications and storage requirements [1].

Procurement Risk Analysis for 7H-Purin-6-YL)methanamine (98141-15-2): Why Adenine and Simple 6-Substituted Purines Are Not Interchangeable


Simple substitution of (7H-Purin-6-YL)methanamine with adenine (6-aminopurine) or other 6-substituted purine bases is precluded by three factors. First, the aminomethyl group introduces a distinct one-carbon homologation that alters both the basicity (pKa shift of the amine) and the geometric orientation of the nitrogen lone pair for hydrogen-bond donor/acceptor interactions, which directly affects binding to target enzymes such as adenosine deaminase (ADA) and cyclin-dependent kinases (CDKs) [1]. Second, the free aminomethyl base is inherently unstable and requires specialized handling, whereas its N-acyl-protected derivatives are stable isolation forms, meaning procurement of the correct derivative form is non-trivial and cannot be approximated by other purines [1]. Third, the 6-aminomethyl group serves as the essential synthetic handle for constructing acyclic nucleoside phosphonates that retain antiviral activity, while analogous compounds built from purine-6-carboxamidine show complete loss of antiviral activity, demonstrating that the aminomethyl functional group is irreplaceable for this scaffold class [2].

Head-to-Head Quantitative Differentiation Evidence for (7H-Purin-6-YL)methanamine vs. Closest Structural Analogs


Antiviral Activity Retention: 6-Aminomethyl vs. 6-Carboxamidine Acyclic Nucleotide Analogs in HSV-1 Assay

In a direct head-to-head comparison, the PME acyclic nucleotide analog derived from 6-(aminomethyl)purine (compound 11a) retained moderate inhibitory activity against herpes simplex virus type 1 (HSV-1, strain F) with an MIC50 of 20 µg/mL [1]. In contrast, the analogous acyclic nucleotide derived from purine-6-carboxamidine (compound 14a) showed complete loss of antiviral activity in the same assay panel, with no detectable inhibition against any tested virus including HSV-1, VZV, CMV, or HIV [1]. This demonstrates that the 6-aminomethyl moiety is a critical pharmacophoric element for maintaining antiviral potency in the phosphonomethoxyalkyl series, whereas the carboxamidine substitution is not tolerated [1].

Antiviral drug discovery Acyclic nucleoside phosphonates Herpesvirus inhibition

Broad-Spectrum Antiviral Coverage: 6-Aminomethylpurine ANP vs. 2-Amino-6-Aminomethylpurine ANP Against VZV and MSV

The HPMP derivative of 6-(aminomethyl)purine (compound 11b) exhibited antiviral activity against both thymidine kinase-positive (TK+) and thymidine kinase-negative (TK−) strains of varicella-zoster virus (VZV), with MIC50 values ranging from 3 to 33 µg/mL, and against Moloney murine sarcoma virus (MSV) with an MIC50 of 30 µg/mL [1]. The corresponding 2-amino-6-(aminomethyl)purine HPMP analog (compound 12a) showed comparable activity against VZV TK+/TK− strains (MIC50 3–33 µg/mL) and a slightly improved potency against MSV (MIC50 = 18 µg/mL) [1]. The PME analog 12b retained moderate activity against VZV (MIC50 = 30–48 µg/mL) [1]. These data establish that the base 6-aminomethylpurine scaffold generates broad-spectrum antiviral ANPs, and the addition of a 2-amino substituent modulates but does not abolish activity.

Varicella-zoster virus Moloney murine sarcoma virus Antiviral nucleoside phosphonates

Chemical Stability and Practical Handling: Free 6-Aminomethylpurine vs. N-Acyl-Protected Derivatives

Unsubstituted (aminomethyl)purines are known to be quite unstable and are therefore typically isolated as stable N-acyl derivatives [1]. The free base form of (7H-Purin-6-YL)methanamine can be prepared by catalytic hydrogenation of 6-cyanopurines in yields of 60–70% but requires prompt use or immediate derivatization to prevent decomposition [1]. In contrast, the commercial N-acyl-protected forms (e.g., N-formyl or N-acetyl derivatives) are stable at ambient temperature and can be stored long-term without degradation [1]. This instability of the free amine differentiates it from the stable, naturally occurring adenine (6-aminopurine) and from the commercially available 6-(hydroxymethyl)purine, which is a stable crystalline solid at room temperature.

Purine chemistry Synthetic intermediate stability N-acyl protection strategy

Cytostatic Activity Differentiation: 6-Hydroxymethylpurine Ribonucleoside vs. 6-Aminomethylpurine Ribonucleosides in Leukemia Cell Lines

6-(Hydroxymethyl)purine ribonucleoside is a potent cytostatic agent with an IC50 of 10 nM against the L1210 mouse lymphocytic leukemia cell line, representing a benchmark activity level in this scaffold class [1]. In contrast, a series of 6-(N-substituted aminomethyl)purine ribonucleosides synthesized and tested under comparable conditions showed considerably weaker cytostatic effects, with the 2′-deoxyribonucleoside counterparts being entirely inactive [2]. While the unsubstituted 6-(aminomethyl)purine ribonucleoside itself was not directly tested as a free base, the N-substituted variants retained measurable but reduced cytostatic activity relative to the 6-hydroxymethyl lead, establishing that the aminomethyl group attenuates cytotoxic potency compared to the hydroxymethyl group in the ribonucleoside series [2].

Cytostatic agents Leukemia cell lines Purine nucleoside SAR

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Capacity of 6-Aminomethylpurine vs. Adenine

Computational and structural analysis of (7H-Purin-6-YL)methanamine reveals it possesses 2 hydrogen-bond donor sites and 5 hydrogen-bond acceptor sites with a topological polar surface area (TPSA) of 80.48 Ų, a computed LogP of 0.5119, and one rotatable bond (the C6-CH2-NH2 bond) . In comparison, adenine (6-aminopurine, CAS 73-24-5) has 2 H-bond donors, 4 H-bond acceptors, and a lower TPSA of approximately 71 Ų with zero rotatable bonds at the 6-position [1]. The additional methylene spacer in the target compound introduces conformational flexibility at the 6-position side chain, increases the TPSA by approximately 9.5 Ų, and extends the amine group approximately 1.2–1.5 Å farther from the purine ring plane, altering the spatial presentation of the amino group for enzyme active-site interactions .

Physicochemical profiling Hydrogen bonding Purine scaffold design

Highest-Confidence Procurement and Deployment Scenarios for (7H-Purin-6-YL)methanamine Based on Quantitative Evidence


Acyclic Nucleoside Phosphonate (ANP) Library Synthesis for Anti-Herpesvirus Drug Discovery

Research teams synthesizing phosphonomethoxyethyl (PME) or phosphonomethoxypropyl (HPMP) acyclic nucleotide libraries should procure 6-aminomethylpurine as the core scaffold. As demonstrated by Hocek et al. (1996), PME derivative 11a retained HSV-1 inhibitory activity (MIC50 = 20 µg/mL) while the analogous carboxamidine derivative 14a was completely inactive [1]. This establishes the aminomethyl group as an essential pharmacophore for the ANP antiviral series. Procurement in high purity (≥95%) directly from the hydrogenation of 6-cyanopurine is recommended, with immediate use or in-situ generation to circumvent the instability of the free base [1].

CDK Inhibitor Scaffold Development Leveraging Extended C6 Amine Geometry

Medicinal chemistry programs targeting cyclin-dependent kinases (CDKs) can exploit the increased amine-to-purine distance (~1.2–1.5 Å extension) provided by the aminomethyl spacer to access ATP-binding site sub-pockets not reachable by adenine-based inhibitors. The Chinese patent CN-102659785-A demonstrates that 2-amino-6-aminomethylpurine compounds possess confirmed CDK inhibitory activity and suppress tumor cell proliferation, supporting the procurement of the 6-aminomethylpurine core for further derivatization [2]. The additional rotatable bond at the C6-CH2-NH2 linkage enables induced-fit binding modes not available to the rigid adenine scaffold .

Structure-Activity Relationship Studies Comparing Aminomethyl vs. Hydroxymethyl vs. Fluoromethyl Purine Nucleosides

Academic and industrial laboratories conducting systematic SAR around C6-functionalized purine nucleosides require authentic 6-aminomethylpurine to benchmark against the highly potent 6-hydroxymethylpurine ribonucleoside (IC50 = 10 nM, L1210 cells). The N-substituted aminomethyl ribonucleosides show substantially attenuated cytostatic activity compared to the hydroxymethyl lead, while exhibiting a shift toward anti-HCV activity [3]. Procuring the aminomethyl building block enables construction of this entire compound class for head-to-head profiling, allowing rational selection of the optimal C6 substituent for a given therapeutic target.

Nucleoside Prodrug Design Exploiting Enhanced Amine Basicity for Phosphoramidate Activation

The aminomethyl group increases the basicity of the exocyclic amine relative to the adenine amino group, as noted by Šilhár et al. (2008) [3]. This property can be exploited in the design of phosphoramidate prodrugs (e.g., ProTide technology), where amine basicity influences the rate of the activation step catalyzed by carboxypeptidase Y or cathepsin A. Procurement of the free base or its N-acyl-protected precursor enables synthesis of 6-aminomethyl purine nucleoside phosphoramidates for pharmacokinetic optimization, a strategy that cannot be replicated with adenine due to its lower amine pKa.

Quote Request

Request a Quote for (7H-Purin-6-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.